Diphenyl(pentafluorophenyl)phosphine

Heck Coupling Palladium Catalysis Fluorous Ligands

This electron-deficient triarylphosphine ligand offers a unique balance of electronic and steric properties, distinct from PPh₃ or fully fluorinated analogs. Its specific activity profile is proven for palladium-catalyzed Heck couplings in compressed CO₂, and it provides intermediate coordination strength for rhodium complex synthesis. Ideal for researchers optimizing catalyst performance where generic substitution is a high-risk strategy.

Molecular Formula C18H10F5P
Molecular Weight 352.2 g/mol
CAS No. 5525-95-1
Cat. No. B1296587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl(pentafluorophenyl)phosphine
CAS5525-95-1
Molecular FormulaC18H10F5P
Molecular Weight352.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C(=C(C(=C3F)F)F)F)F
InChIInChI=1S/C18H10F5P/c19-13-14(20)16(22)18(17(23)15(13)21)24(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
InChIKeyKUTXTUCJQJPJBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenyl(pentafluorophenyl)phosphine (CAS 5525-95-1): A Specialized Electron-Deficient Triarylphosphine for Precision Catalysis


Diphenyl(pentafluorophenyl)phosphine, with the molecular formula C₁₈H₁₀F₅P, is a tertiary triarylphosphine ligand characterized by two phenyl groups and one strongly electron-withdrawing pentafluorophenyl (C₆F₅) substituent bonded to a central phosphorus atom . This substitution pattern imparts a unique electronic profile, making the phosphorus center significantly less electron-rich compared to the prototypical ligand triphenylphosphine (PPh₃) [1]. It is typically supplied as a white to almost white crystalline solid, with commercial purity specifications often exceeding 93.0% (by redox titration) and a reported melting point range of 65–72 °C [2]. Its primary role is as a supporting ligand in transition metal catalysis, where its tunable electronic and steric properties are exploited to modulate catalyst reactivity and stability .

Why Triphenylphosphine or Other Simple Triarylphosphines Cannot Replace Diphenyl(pentafluorophenyl)phosphine


The generic triarylphosphine ligand, triphenylphosphine (PPh₃), and even other fluorinated analogs are not interchangeable with diphenyl(pentafluorophenyl)phosphine due to its finely balanced electronic and steric profile. While PPh₃ is a strong σ-donor, the introduction of a single electron-withdrawing pentafluorophenyl group in diphenyl(pentafluorophenyl)phosphine significantly reduces the electron density at the phosphorus atom, as evidenced by its altered coordination chemistry with rhodium [1]. Furthermore, direct comparative studies in Heck coupling reactions reveal a counterintuitive activity ranking among fluorinated phosphines; the bis(pentafluorophenyl)phenylphosphine ligand outperforms both the more highly fluorinated tris(pentafluorophenyl)phosphine and the less fluorinated diphenyl(pentafluorophenyl)phosphine under specific conditions, demonstrating that catalytic performance does not scale linearly with fluorination degree [2]. This underscores that the precise number and position of fluorine atoms dictate the ligand's suitability for a given transformation, making generic substitution a high-risk strategy for process development.

Quantitative Performance Data: Benchmarking Diphenyl(pentafluorophenyl)phosphine Against Key Comparators


Head-to-Head Comparison of Catalytic Efficiency in Palladium-Catalyzed Heck Coupling

In a direct comparative study of fluorinated phosphine ligands for the Heck reaction between iodobenzene and styrene in compressed CO₂ at 12 MPa and 70 °C, diphenyl(pentafluorophenyl)phosphine (Compound II) demonstrated an intermediate activity ranking. The observed activity order was: bis(pentafluorophenyl)phenylphosphine (III) > triphenylphosphine (I) > tris(pentafluorophenyl)phosphine (IV) > diphenyl(pentafluorophenyl)phosphine (II) [1]. This ranking is specific to the homogeneous conditions at 12 MPa in dense CO₂ and differs markedly from the ligand effectiveness observed in conventional organic solvents, underscoring the complex interplay between ligand structure and reaction medium [1].

Heck Coupling Palladium Catalysis Fluorous Ligands

Comparative Coordination Chemistry: Lability of Rhodium Complexes

A foundational study on the coordination chemistry of fluorinated triarylphosphines with rhodium revealed a clear trend in ligand lability. The tris(pentafluorophenyl)phosphine ligand, P(C₆F₅)₃, is readily displaced from rhodium complexes by incoming ligands such as triphenylphosphine (PPh₃) and triphenylphosphite [1]. While the study covers the entire series of ligands including diphenyl(pentafluorophenyl)phosphine (C₆F₅)Ph₂P, the central finding is the relative ease with which the most electron-deficient ligand can be substituted, a behavior not observed with more electron-rich triarylphosphines. This implies that (C₆F₅)Ph₂P, with its intermediate electronic character, occupies a distinct niche in terms of complex stability and ligand exchange kinetics.

Organometallic Chemistry Ligand Exchange Rhodium Complexes

Solubility Advantage in Compressed and Supercritical Carbon Dioxide

Fluorinated triarylphosphines, including the pentafluorophenyl-substituted derivatives, exhibit drastically enhanced solubility in dense CO₂ compared to non-fluorinated ligands like triphenylphosphine [1]. This property is crucial for applications in compressed and supercritical CO₂, a green solvent alternative. While the solubility enhancement is a class-level characteristic for the fluorinated analogs, it directly enables the use of diphenyl(pentafluorophenyl)phosphine in homogeneous catalytic processes within this environmentally benign medium, where PPh₃ would be less effective due to solubility limitations [1].

Green Chemistry Supercritical Fluids Fluorous Biphasic Catalysis

Electronic Modulation: A Tuned Electron-Withdrawing Effect for Organometallic Transformations

The single pentafluorophenyl group in diphenyl(pentafluorophenyl)phosphine exerts a strong electron-withdrawing effect, increasing the π-acceptor capacity and decreasing the σ-donor ability of the phosphorus atom compared to triphenylphosphine . This is a well-established, class-level effect for fluorinated aryl phosphines. The significance for procurement lies in the ability to select a ligand with a precise degree of electron deficiency. For instance, tris(pentafluorophenyl)phosphine, P(C₆F₅)₃, represents the extreme end of this spectrum, while the target compound offers a more moderate and often more practical level of electron-withdrawal, which can enhance catalyst stability and selectivity in reactions sensitive to over-acidification of the metal center [1].

Electron-Deficient Ligands Phosphine Ligand Design Organometallic Catalysis

Defined Use-Cases for Diphenyl(pentafluorophenyl)phosphine Based on Empirical Evidence


Catalyst Tuning for Heck Couplings in Compressed CO₂ or Fluorous Biphasic Systems

Based on direct comparative performance data, diphenyl(pentafluorophenyl)phosphine is a rational choice for palladium-catalyzed Heck couplings when the reaction is performed in compressed CO₂ or other non-conventional, environmentally friendly media [1]. Its high solubility in dense CO₂ enables homogeneous catalysis, while its specific activity ranking (between tris(pentafluorophenyl)phosphine and tris(p-fluorophenyl)phosphine) provides a unique starting point for catalyst optimization, especially when the most active ligand (bis(pentafluorophenyl)phenylphosphine) may be cost-prohibitive or synthetically inaccessible. This scenario is directly supported by quantitative activity and solubility data [1].

Fine-Tuning Rhodium Complex Stability in Organometallic Synthesis

For researchers preparing rhodium complexes where ligand lability is a concern, diphenyl(pentafluorophenyl)phosphine offers an intermediate coordination strength compared to the labile P(C₆F₅)₃ and the strongly coordinating PPh₃ [2]. This makes it suitable for applications requiring a balance between catalyst pre-activation (via ligand dissociation) and long-term stability. This scenario is a direct inference from the documented ligand exchange behavior of the homologous fluorinated triarylphosphine series with rhodium [2].

Modulating the Electronic Environment of a Metal Center Without Extreme Effects

In catalytic cycles where a strongly electron-withdrawing ligand like P(C₆F₅)₃ can lead to catalyst deactivation or over-stabilization of low oxidation states, the moderated electron-withdrawing effect of diphenyl(pentafluorophenyl)phosphine provides a valuable alternative [3]. This is particularly relevant for reactions involving electron-rich substrates or those where the metal's redox potential must be carefully controlled. The class-level inference from its electronic properties supports its selection for such tailored applications [3].

Synthesis of Fluorinated Organophosphorus Building Blocks

Diphenyl(pentafluorophenyl)phosphine is a key reagent in the synthesis of more complex fluorinated organophosphorus compounds. For instance, it reacts with C-ethoxycarbonyl-(p-methoxyphenyl) nitrile imine to synthesize [2,3,4,5-tetrafluoro-6-(p-methoxyphenylamino)phenyl]diphenylphosphine oxide, which can be further reduced [4]. This highlights its utility as a precursor for creating novel phosphorus-containing molecules with specific fluorinated architectures, a use-case distinct from its role as a simple ligand [4].

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